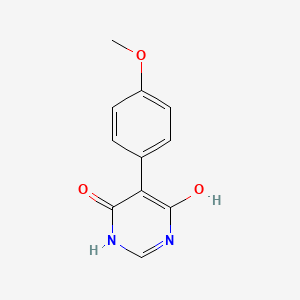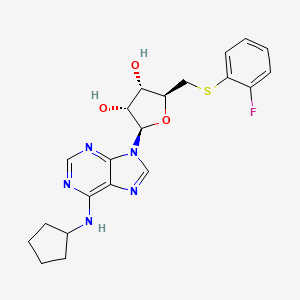
N-Cyclopentyl-5'-S-(2-fluorophenyl)-5'-thioadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopentyl-5’-S-(2-fluorophenyl)-5’-thioadenosine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopentyl group, a fluorophenyl group, and a thioadenosine moiety, which contribute to its distinct chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-5’-S-(2-fluorophenyl)-5’-thioadenosine typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the cyclopentyl group, the fluorophenyl group, and the thioadenosine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of N-Cyclopentyl-5’-S-(2-fluorophenyl)-5’-thioadenosine may involve large-scale synthesis using similar synthetic routes as in laboratory settings. industrial processes are often optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopentyl-5’-S-(2-fluorophenyl)-5’-thioadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of N-Cyclopentyl-5’-S-(2-fluorophenyl)-5’-thioadenosine may yield sulfoxides or sulfones, while reduction may produce corresponding reduced derivatives.
Applications De Recherche Scientifique
N-Cyclopentyl-5’-S-(2-fluorophenyl)-5’-thioadenosine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: The compound may be used in the development of new materials or as a component in industrial processes.
Mécanisme D'action
The mechanism of action of N-Cyclopentyl-5’-S-(2-fluorophenyl)-5’-thioadenosine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are conducted to elucidate the precise molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
N-Cyclopentyl-5’-S-(2-fluorophenyl)-5’-thioadenosine can be compared with other similar compounds, such as:
N-Cyclopentyl-5’-S-(2-chlorophenyl)-5’-thioadenosine: Similar structure but with a chlorine atom instead of a fluorine atom.
N-Cyclopentyl-5’-S-(2-bromophenyl)-5’-thioadenosine: Similar structure but with a bromine atom instead of a fluorine atom.
N-Cyclopentyl-5’-S-(2-iodophenyl)-5’-thioadenosine: Similar structure but with an iodine atom instead of a fluorine atom.
The uniqueness of N-Cyclopentyl-5’-S-(2-fluorophenyl)-5’-thioadenosine lies in its specific chemical properties and biological activities, which may differ from those of its analogs due to the presence of the fluorine atom.
Propriétés
Numéro CAS |
581106-45-8 |
|---|---|
Formule moléculaire |
C21H24FN5O3S |
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
(2R,3R,4S,5S)-2-[6-(cyclopentylamino)purin-9-yl]-5-[(2-fluorophenyl)sulfanylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C21H24FN5O3S/c22-13-7-3-4-8-15(13)31-9-14-17(28)18(29)21(30-14)27-11-25-16-19(23-10-24-20(16)27)26-12-5-1-2-6-12/h3-4,7-8,10-12,14,17-18,21,28-29H,1-2,5-6,9H2,(H,23,24,26)/t14-,17-,18-,21-/m1/s1 |
Clé InChI |
SKEFGDREBIAUKI-HAXDFEGKSA-N |
SMILES isomérique |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CSC5=CC=CC=C5F)O)O |
SMILES canonique |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSC5=CC=CC=C5F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


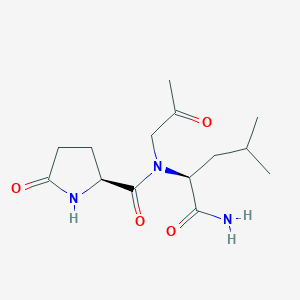
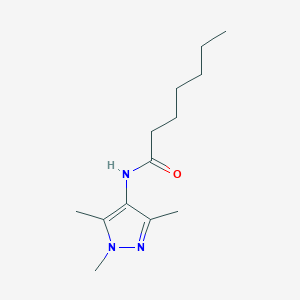
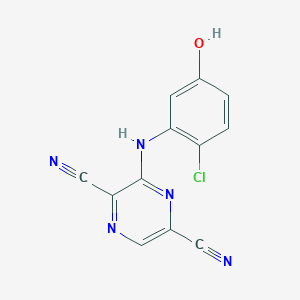
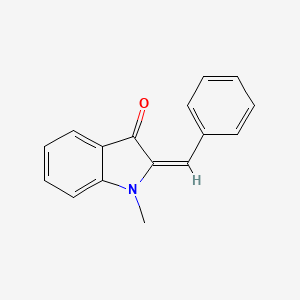
![5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915436.png)
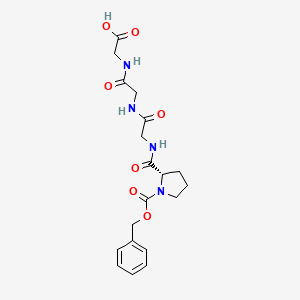
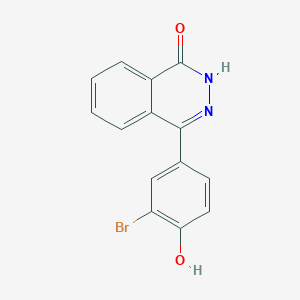
![3-(3,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915448.png)
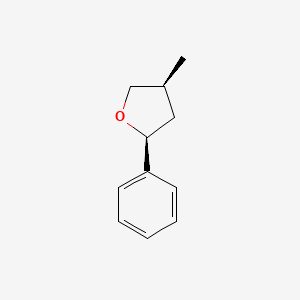
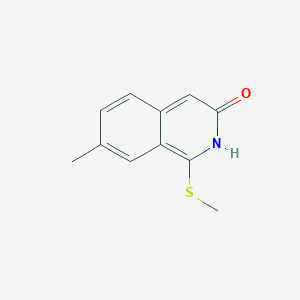
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide](/img/structure/B12915477.png)
![1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline](/img/structure/B12915484.png)
